Cas no 891868-54-5 (2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide)

2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide is a synthetic organic compound with notable structural features. This compound exhibits unique chemical properties, making it a valuable research tool in various biochemical and pharmacological applications. Its specific molecular structure offers high selectivity and stability, facilitating its use in drug discovery and synthetic chemistry.
2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide structure
891868-54-5 structure
Product Name:2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide
CAS No:891868-54-5
MF:C20H19N3O5
MW:381.381964921951
CID:6111574
Update Time:2025-06-24

2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide
    • 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide
    • 1(2H)-Pyrazineacetamide, 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2,3-dioxo-N-phenyl-
    • Inchi: 1S/C20H19N3O5/c1-27-16-9-8-15(12-17(16)28-2)23-11-10-22(19(25)20(23)26)13-18(24)21-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24)
    • InChI Key: ZBWKUURXVZPXDD-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(NC2=CC=CC=C2)=O)C=CN(C2=CC=C(OC)C(OC)=C2)C1=O

Experimental Properties

  • Density: 1.335±0.06 g/cm3(Predicted)
  • pka: 13.17±0.70(Predicted)

2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2580-2049-2μmol
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2580-2049-5μmol
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2580-2049-10μmol
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2580-2049-20μmol
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2580-2049-1mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2580-2049-2mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2580-2049-3mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2580-2049-4mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2580-2049-5mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2580-2049-10mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
891868-54-5 90%+
10mg
$79.0 2023-05-16

Additional information on 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide

Introduction to 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 891868-54-5, identified as 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide, represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their diverse pharmacological properties and potential applications in therapeutic interventions. The structural framework of this molecule incorporates several key functional groups, including a dimethoxyphenyl moiety and an N-phenylacetamide moiety, which contribute to its unique chemical and biological characteristics.

Recent advancements in the field of medicinal chemistry have highlighted the importance of such multifunctional compounds in the development of novel drug candidates. The 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide structure exhibits a high degree of complexity, which is often associated with enhanced binding affinity and selectivity towards biological targets. This complexity is further augmented by the presence of oxygen-rich functional groups, such as the dioxo group, which can participate in various hydrogen bonding interactions within biological systems.

In the context of contemporary research, this compound has been explored for its potential role in modulating key biological pathways. For instance, studies have suggested that the dimethoxyphenyl moiety may interact with specific enzymes or receptors involved in inflammatory responses and cellular signaling. The N-phenylacetamide component is particularly noteworthy for its ability to influence protein-protein interactions and enzyme activity. These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications.

The synthesis and characterization of 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide have been subjects of extensive research. Advanced synthetic methodologies have been employed to optimize yield and purity while maintaining the structural integrity of the molecule. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been instrumental in confirming the molecular structure and purity of the compound.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The structural features present in 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide allow for modifications that can enhance its pharmacological properties. Researchers have been exploring various derivatives to improve solubility, bioavailability, and target specificity. These modifications are often guided by computational modeling and virtual screening techniques that predict how different structural changes will impact biological activity.

The pharmacological profile of 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide has been evaluated through both in vitro and in vivo studies. In vitro assays have provided insights into its interaction with enzymes such as kinases and phosphodiesterases. These interactions are particularly relevant for developing treatments against diseases like cancer and neurodegenerative disorders. In vivo studies have further corroborated these findings by demonstrating promising effects on animal models of inflammation and pain.

The development of novel therapeutic agents often involves a multidisciplinary approach that integrates chemistry、biology、pharmacology,and computational science. The case of 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-l,2,3,4-tetrahydropyrazin-l-yI-N phenylacetamide exemplifies this collaborative effort. By leveraging cutting-edge technologies and interdisciplinary knowledge,researchers aim to uncover new mechanisms of action and develop more effective treatments for human diseases.

Future directions in the study of this compound may include exploring its potential as an intermediate in larger synthetic schemes or as a component in combinatorial libraries for high-throughput screening. Additionally,investigations into its metabolic stability and toxicological profile will be crucial for assessing its suitability for clinical development. The integration of machine learning algorithms into drug discovery pipelines could also accelerate the identification of novel derivatives with enhanced therapeutic potential.

In conclusion,l - 4-( 3 , 4 - dimethoxy phen y l ) - 23 - dioxo - l , 23 - tetra hydrop y ra z i n - l - y l - N - phen y lacet amide represents a significant advancement in chemical biology with far-reaching implications for medicinal chemistry。 Its complex structure , multifunctional properties , and promising pharmacological effects make it a valuable candidate for further exploration。 As research continues to evolve , this compound is poised to play a pivotal role in shaping the future landscape of therapeutic interventions.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.